molecular formula C8H16ClNO B8577753 4-(2-Chloroethyl)-2,6-dimethylmorpholine

4-(2-Chloroethyl)-2,6-dimethylmorpholine

Cat. No.: B8577753
M. Wt: 177.67 g/mol
InChI Key: GSCDLDXSKMWJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloroethyl)-2,6-dimethylmorpholine is a morpholine derivative characterized by a 2,6-dimethyl-substituted morpholine ring and a 2-chloroethyl group at the 4-position. Morpholine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and organic synthesis due to their versatility in molecular interactions and solubility profiles .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

4-(2-chloroethyl)-2,6-dimethylmorpholine

InChI

InChI=1S/C8H16ClNO/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,3-6H2,1-2H3

InChI Key

GSCDLDXSKMWJMV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 4-(2-Chloroethyl)-2,6-dimethylmorpholine with related morpholine derivatives:

Compound Name Substituent at 4-Position Molecular Weight log P (Octanol/Water) Key Structural Features
4-(2-Chloroethyl)-2,6-dimethylmorpholine 2-Chloroethyl ~205.7* ~1.8 (estimated) Reactive alkylating group; moderate lipophilicity
Amorolfine () 3-[4-(1,1-Dimethylpropyl)phenyl]-2-methylpropyl 445.6 High (hydrophobic) Bulky aryl group; antifungal activity
4-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine () (4-Chloro-2,5-dimethoxyphenyl)sulfonyl ~375.9* Moderate (~2.5) Polar sulfonyl group; potential CNS penetration
(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine () 2-Chloropyrido[3,2-d]pyrimidinyl 278.74 ~1.3 (predicted) Heterocyclic substituent; kinase inhibition potential

*Molecular weights calculated from empirical formulas.

Key Observations :

  • Amorolfine ’s bulky substituent enhances lipophilicity, favoring membrane penetration in antifungal applications .
  • Sulfonyl-containing derivatives () exhibit polar characteristics, likely influencing blood-brain barrier permeability.
4-(2-Chloroethyl)-2,6-dimethylmorpholine
  • Mechanism : The chloroethyl group may act as an alkylating agent, damaging DNA or proteins. This is analogous to nitrosoureas, where alkylating activity correlates with antileukemia effects .
  • Applications: Potential use in anticancer research or as an intermediate in synthesizing alkylating prodrugs.
Amorolfine ()
  • Mechanism : Inhibits fungal Δ14-reductase, disrupting ergosterol synthesis.
  • Applications : Agricultural fungicide; effective against plant pathogens like Blumeria graminis.
4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine ()
  • Mechanism : The benzothiazole-thio group may confer redox activity or metal chelation.
  • Applications : Used in chemical synthesis; safety data indicate industrial handling precautions .
4-[5-(4-Fluorophenyl)pyrimidin-2-yl]-2,6-dimethylmorpholine ()
  • Mechanism : Pyrimidine substituent suggests kinase inhibition or nucleotide analog activity.
  • Applications : Medicinal chemistry research for targeted therapies.

Toxicity and Therapeutic Index

  • Chloroethyl-containing compounds (e.g., bis(2-chloroethyl)ether in ) are associated with neurotoxicity and carcinogenicity.
  • Amorolfine ’s therapeutic index is influenced by its high lipophilicity, which balances efficacy and toxicity .
  • Nitrosoureas () demonstrate that alkylating activity inversely correlates with chemical stability, impacting both potency and toxicity.

Research Findings and Data Validation

  • Antifungal Activity : Amorolfine’s efficacy is validated through spectrophotometric methods (), with recovery studies confirming >98% accuracy in quantification.
  • Alkylating Potential: emphasizes that alkylating agents with moderate log P values (~1.5–2.5) optimize therapeutic indexes by balancing solubility and membrane penetration.
  • Synthetic Utility : Morpholine derivatives with heterocyclic substituents (e.g., pyrimidine in ) are prioritized in drug discovery for their target specificity .

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